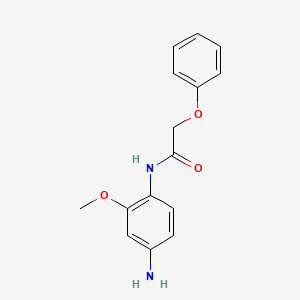

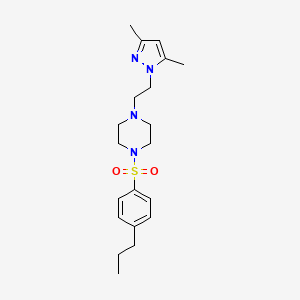

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide (N-AMPA) is a synthetic, organic compound that has been used in a variety of scientific research applications. It is an amide analog of the neurotransmitter glutamate and is used to investigate the roles of glutamatergic systems in the brain. N-AMPA has been used in research to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of glutamate and its analogs on the brain.

Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, including pharmaceuticals. Its structural features make it suitable for designing novel drugs, especially those targeting specific receptors or enzymes. By modifying its substituents, scientists can tailor its pharmacological properties for various therapeutic purposes .

Azo Dyes and Colorants

The compound’s aromatic structure and amino group allow it to participate in azo coupling reactions. As a result, it finds applications in the synthesis of azo dyes and pigments. These colorful compounds are widely used in textiles, paints, and printing inks. N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide contributes to the vibrant hues seen in various consumer products .

Supramolecular Chemistry and Crystal Engineering

Researchers study the crystal structures of N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide to understand its packing arrangements and intermolecular interactions. These insights aid in designing new materials with specific properties. The compound’s hydrogen bonding patterns and crystal lattice play a crucial role in its stability and reactivity. Supramolecular chemistry enthusiasts explore its potential for creating functional materials .

Biological Activity and Receptor Binding

Given its resemblance to certain biologically active compounds, scientists investigate N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide’s interactions with biological receptors. Computational studies and binding assays reveal its affinity for specific protein targets. Understanding these interactions can guide drug design and lead to innovative therapies .

Photophysical Properties and Luminescent Materials

The compound’s aromatic moieties contribute to its photophysical properties. Researchers explore its fluorescence, phosphorescence, and other light-emitting behaviors. By incorporating it into luminescent materials, such as OLEDs (organic light-emitting diodes), they aim to enhance device efficiency and color purity .

Metal Complexes and Coordination Chemistry

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide can act as a ligand in coordination complexes. Its amino and phenolic groups readily coordinate with metal ions. These complexes find applications in catalysis, sensing, and material science. Researchers investigate their stability, reactivity, and potential for specific transformations .

Propriétés

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-14-9-11(16)7-8-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGJJHVIHYEMKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)

![(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B2711511.png)

![4-(tert-butyl)-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711513.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)

![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)